N-(3,5-Diazido-4-hydroxyphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-Diazido-4-hydroxyphenyl)benzenesulfonamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a sulfonamide group attached to a phenyl ring, which is further substituted with diazido and hydroxy groups. The presence of azido groups makes it particularly interesting for applications in materials science and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Diazido-4-hydroxyphenyl)benzenesulfonamide typically involves the reaction of N-sulfonyl-1,4-benzoquinone imines with sodium azide. The reaction conditions, including the order of addition of reactants, play a crucial role in determining the final product. Quantum chemical calculations have shown that the reactions begin with the addition of the azide ion to the quinone imine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring safety protocols for handling azides, and implementing purification techniques to obtain the desired compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,5-Diazido-4-hydroxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido groups can be reduced to amines under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group.
Common Reagents and Conditions
Sodium Azide: Used in the initial synthesis.
Reducing Agents: Such as hydrogen gas or metal hydrides for reducing azido groups.
Oxidizing Agents: Such as potassium permanganate for oxidizing the hydroxy group.
Major Products Formed
Amines: From the reduction of azido groups.
Carbonyl Compounds: From the oxidation of the hydroxy group.
Wissenschaftliche Forschungsanwendungen
N-(3,5-Diazido-4-hydroxyphenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: Potential use as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX.
Materials Science: The azido groups can be used for click chemistry, enabling the creation of complex molecular architectures.
Biology: Studied for its effects on cellular processes and potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of N-(3,5-Diazido-4-hydroxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, its inhibition of carbonic anhydrase IX disrupts the pH regulation in tumor cells, leading to apoptosis . The azido groups can also participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Hydroxyphenyl)benzenesulfonamide: Lacks the azido groups, making it less reactive in click chemistry applications.
N-(3,5-Dibromo-4-hydroxyphenyl)benzenesulfonamide: Contains bromine atoms instead of azido groups, leading to different reactivity and applications.
Uniqueness
N-(3,5-Diazido-4-hydroxyphenyl)benzenesulfonamide is unique due to the presence of azido groups, which confer high reactivity and versatility in chemical synthesis and biological applications. Its ability to inhibit specific enzymes and participate in bioorthogonal chemistry makes it a valuable compound in both research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
918161-75-8 |
---|---|
Molekularformel |
C12H9N7O3S |
Molekulargewicht |
331.31 g/mol |
IUPAC-Name |
N-(3,5-diazido-4-hydroxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H9N7O3S/c13-18-15-10-6-8(7-11(12(10)20)16-19-14)17-23(21,22)9-4-2-1-3-5-9/h1-7,17,20H |
InChI-Schlüssel |
LMQVNEZHSLHETD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2)N=[N+]=[N-])O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.